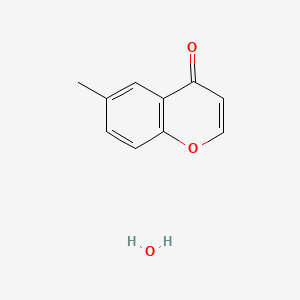

6-Methylchromone hydrate

Description

Overview of Chromones as Oxygen-Containing Heterocycles

Chromones are a significant class of oxygen-containing heterocyclic compounds characterized by a benzoannelated γ-pyrone ring. nih.govjetir.org This core structure, also known as 4H-1-benzopyran-4-one, is a key feature of many natural products and synthetic compounds. nih.govjetir.org The chromone (B188151) moiety is a part of the flavonoid family, which also includes isoflavones and flavones. nih.gov First named in 1900, chromones are widespread in the plant kingdom and have been the subject of extensive chemical exploration for over a century. jetir.org The structural diversity of chromones, arising from different substituents at various positions on the main core, is crucial to their physical, chemical, and biological properties. semanticscholar.org This versatility has made them valuable intermediates in the synthesis of novel bioactive compounds and new heterocyclic systems. semanticscholar.orgipb.pt

The Chromone Core as a Privileged Scaffold in Drug Discovery and Chemical Biology Research

The chromone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. acs.orgcncb.ac.cnnih.govnih.govbenthamdirect.com This term describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The rigid bicyclic system of chromones has proven to be an effective template for designing novel compounds with a wide range of pharmacological potential. acs.orgcncb.ac.cnbenthamdirect.com

The significance of the chromone scaffold is underscored by its presence in numerous compounds with diverse biological activities. Research has demonstrated that chromone derivatives are promising candidates for the development of treatments for neurodegenerative and inflammatory diseases, infectious diseases, diabetes, and cancer. acs.orgcncb.ac.cn Their broad biological responses have made them a crucial moiety in drug discovery programs. nih.govbenthamdirect.com The development of substituted chromone analogs is of great interest due to their potential therapeutic applications. nih.gov

Contextualization of 6-Methylchromone (B1361143) Hydrate (B1144303) within Chromone Research

6-Methylchromone hydrate is a specific derivative within the larger family of chromones. smolecule.comscbt.comsynquestlabs.comfishersci.be It is a chemical compound utilized in scientific research and is valued for its diverse properties, which make it a useful tool for studying various biological and chemical processes. smolecule.com The anhydrous form of 6-Methylchromone has a molecular formula of C10H8O2. thermofisher.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.H2O/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIQUUMSUBFRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583679 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-19-1 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylchromone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Methylchromone Hydrate and Its Derivatives

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-methylchromone (B1361143) and its derivatives, ¹H and ¹³C-NMR spectra offer unambiguous evidence for their molecular structure.

In the ¹H-NMR spectrum of 3-formyl-6-methylchromone (B1298627), the methyl protons at the C6 position typically appear as a singlet around 2.5 ppm. researchgate.netresearchgate.net The aromatic protons exhibit distinct signals, and their coupling patterns provide information about their relative positions on the benzene (B151609) ring. For instance, in one study, the methyl protons of 3-formyl-6-methylchromone were observed as a singlet at 3.54 ppm. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the chromone (B188151) ring is characteristically found at a downfield chemical shift, often in the range of 177-195 ppm. asianpubs.orgmdpi.com The methyl carbon at the C6 position typically resonates at a much higher field, around 20-22 ppm. mdpi.com For example, in a series of 6-substituted-2,3-dimethylchromones, the C6 carbon signal is influenced by the nature of the substituent. asianpubs.org It has been noted that in C-6 methylated flavonoids, the C-methyl group resonance appears between 6.7-10.0 ppm. researchgate.net

The chemical shifts of the other carbons in the chromone ring are also well-defined. For instance, in unsubstituted chromone, the C2, C3, and C4 carbons appear at approximately 156.4, 112.9, and 177.4 ppm, respectively. asianpubs.org Substituents on the chromone ring, such as a methyl group at the C6 position, will cause predictable shifts in the signals of the nearby carbon atoms. The analysis of these shifts, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the carbon signals. mdpi.com

Interactive Data Table: Representative NMR Data for 6-Methylchromone Derivatives

| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |

| 3-Formyl-6-methylchromone | CDCl₃ | 2.52 (s, 3H, CH₃), 7.33-8.84 (m, 4H, Ar-H, CHO) | 21.6, 117.0, 118.8, 124.9, 125.9, 133.0, 137.1, 154.5, 177.9, 198.1 |

| 6-Methylchromone | CDCl₃ | 2.41 (s, 3H, CH₃), 6.25 (d, 1H), 7.25-7.86 (m, 4H, Ar-H) | 21.6, 112.9, 118.2, 124.8, 125.2, 133.7, 156.4, 177.4 |

| 6-Chloro-2-methylchromone | CDCl₃ | 2.35 (s, 3H, CH₃), 6.15 (s, 1H), 7.35-7.95 (m, 3H, Ar-H) | 20.5, 112.1, 120.1, 124.9, 125.7, 133.4, 154.2, 177.2 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For 6-methylchromone and its derivatives, these techniques are instrumental in confirming the presence of key structural features.

The most prominent feature in the FT-IR spectrum of a chromone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1600–1800 cm⁻¹. globalresearchonline.net For 6-methylchromone-3-carbonitrile, the C=O stretching vibration is observed at 1701 cm⁻¹ in the FT-IR spectrum and 1708 cm⁻¹ in the FT-Raman spectrum. globalresearchonline.net The C=C stretching vibrations of the aromatic ring usually appear in the 1400–1600 cm⁻¹ region.

The methyl group at the C6 position gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ group are typically observed in the 2900–3000 cm⁻¹ region, while the bending vibrations are found at lower frequencies.

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretching vibration is also observed in the Raman spectrum, aromatic C=C stretching and C-H bending vibrations are often more intense. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, often supported by theoretical calculations. globalresearchonline.net For instance, a detailed vibrational analysis of 2-amino-6-bromo-3-formylchromone (B1202444) was conducted using both FT-IR and FT-Raman spectroscopy, with assignments supported by normal coordinate analysis. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for 6-Methylchromone-3-carbonitrile globalresearchonline.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C=O Stretch | 1701 | 1708 |

| C≡N Stretch | 2230 | 2232 |

| Aromatic C=C Stretch | 1605, 1585, 1489 | 1608, 1588, 1491 |

| CH₃ Asymmetric Stretch | 2924 | 2926 |

| CH₃ Symmetric Stretch | 2854 | 2856 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromone scaffold, with its conjugated π-electron system, gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring.

Typically, chromones exhibit two main absorption bands in their UV-Vis spectra. nih.gov Band I, appearing at longer wavelengths (around 300-380 nm), is associated with the cinnamoyl system of the B-ring, while Band II, at shorter wavelengths (around 240-280 nm), corresponds to the benzoyl system of the A-ring. nih.gov

For 3-formyl-6-methylchromone, a study combining experimental and theoretical (TD-DFT) methods was used to analyze its UV-Vis absorption spectrum. researchgate.net The electronic transitions are influenced by the presence of both the methyl and formyl groups. The methyl group, being an electron-donating group, can cause a slight red shift (bathochromic shift) of the absorption bands. Conversely, the electron-withdrawing formyl group can lead to more complex spectral changes.

The solvent used for UV-Vis measurements can also influence the position of the absorption maxima due to solute-solvent interactions. Therefore, it is crucial to specify the solvent when reporting UV-Vis data. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic spectra of chromone derivatives, providing insights into the nature of the electronic transitions involved. researchgate.netnih.gov

Interactive Data Table: UV-Vis Absorption Maxima for a Flavanone Derivative nih.gov

| Compound | Solvent | λmax (nm) |

| Flavanone Schiff Base | DMSO | 247-263, 287-342 |

Mass Spectrometry (MS, HRMS, ES-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For 6-methylchromone hydrate (B1144303), the molecular formula is C₁₀H₈O₂·xH₂O, with the anhydrous form having a molecular weight of 160.17 g/mol . scbt.com In the mass spectrum of a 6-methylchromone derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of chromone derivatives. ESI is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For chromone derivatives, characteristic fragmentation pathways often involve the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrone ring. The fragmentation of the molecular ion can provide clues about the substitution pattern on the chromone scaffold. For instance, the mass spectrum of 3-formyl-6-methylchromone shows a precursor ion at m/z 189.0546 [M+H]⁺, with major fragment ions observed at m/z 159, 135.1, and 103.2. nih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) Principles and Applications

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu It provides definitive information about bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural characterization of 6-methylchromone hydrate and its derivatives. carleton.edu

The fundamental principle of SCXRD is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. carleton.edu When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. This scattering results in a unique diffraction pattern of spots, the intensities and positions of which are used to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined, leading to the complete molecular structure. carleton.edu

For 6-methylchromone and its derivatives, SCXRD studies have provided valuable insights into their solid-state structures. For example, the crystal structure of 6-methylchromone reveals how the molecules pack in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net In a study of various 6-substituted chromones, it was found that 6-methylchromone crystallizes in the triclinic space group P-1. researchgate.net

The applications of SCXRD in the study of chromone derivatives are numerous. It allows for the unambiguous determination of the stereochemistry and conformation of the molecules in the solid state. It also provides detailed information about intermolecular interactions, which can influence the physical properties and biological activity of the compounds. Furthermore, SCXRD is essential for validating the structures of novel synthesized derivatives. The molecular structure of a derivative of 3-formyl-6-methylchromone has been determined by single-crystal X-ray diffraction, confirming the connectivity and stereochemistry of the molecule. acs.org

Interactive Data Table: Crystallographic Data for 6-Methylchromone researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0461(3) |

| b (Å) | 10.2108(5) |

| c (Å) | 10.7083(5) |

| α (°) | 89.884(2) |

| β (°) | 77.679(2) |

| γ (°) | 87.367(2) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Solvate Inclusion)

The three-dimensional architecture of crystalline solids is dictated by the intricate network of intermolecular interactions that govern the packing of molecules. In the case of this compound and its derivatives, X-ray crystallography is a powerful technique to elucidate these interactions. mdpi.comwikipedia.orgnih.gov While specific crystallographic data for this compound is not extensively reported, analysis of related chromone structures provides significant insight into the expected crystal packing and non-covalent interactions.

In addition to classical O-H···O hydrogen bonds involving the solvate molecules, other weak intermolecular interactions are crucial in consolidating the crystal structure. These include C-H···O interactions, where the aromatic and methyl protons of the 6-methylchromone moiety can interact with the oxygen atoms of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent chromone molecules are expected to contribute to the stability of the crystal lattice. The extent and geometry of these stacking interactions are influenced by the substituents on the chromone core.

A detailed analysis of the intermolecular contacts in the crystal structure of a derivative, 3-formyl-6-methylchromone, reveals the complexity of these interactions. In its crystal lattice, the amino group of derivative molecules is involved in the formation of hydrogen-bonded dimer units. acs.org A summary of typical intermolecular interactions observed in chromone derivatives is presented in the table below.

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Significance in Crystal Packing |

|---|---|---|

| O-H···O Hydrogen Bonding | Water (donor/acceptor), Carbonyl Oxygen (acceptor), Ether Oxygen (acceptor) | Primary interaction for solvate inclusion and formation of stable hydrate structures. |

| C-H···O Hydrogen Bonding | Aromatic C-H, Methyl C-H (donors); Carbonyl Oxygen, Water Oxygen (acceptors) | Contributes to the overall stability and directionality of the crystal packing. |

| π-π Stacking | Benzene ring of the chromone system | Influences the packing efficiency and can lead to layered structures. |

The inclusion of solvent molecules, such as water, is a common phenomenon in the crystallization of organic molecules and can lead to the formation of different polymorphic or pseudopolymorphic forms. The study of these different crystalline forms is of great importance in materials science and pharmaceutical development.

Advanced Analytical Methods for Purity and Identity Confirmation

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of carbon, hydrogen, and oxygen, it is possible to confirm the elemental composition of this compound and distinguish it from its anhydrous form. The theoretical elemental composition can be calculated from the molecular formulas of the anhydrous and hydrated forms.

The molecular formula for anhydrous 6-methylchromone is C₁₀H₈O₂. For a monohydrate, the formula would be C₁₀H₈O₂·H₂O, which corresponds to C₁₀H₁₀O₃. The calculated elemental compositions are presented in the table below.

| Element | Theoretical % in 6-Methylchromone (C₁₀H₈O₂) | Theoretical % in this compound (C₁₀H₁₀O₃) |

|---|---|---|

| Carbon (C) | 74.99% | 67.41% |

| Hydrogen (H) | 5.03% | 5.66% |

| Oxygen (O) | 19.98% | 26.93% |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are invaluable for characterizing hydrated compounds. acs.orgresearchgate.net These methods provide information on phase transitions, thermal stability, and the presence of solvate molecules.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a distinct mass loss step corresponding to the dehydration of the compound. The temperature range of this mass loss would indicate the thermal stability of the hydrate. The percentage of mass loss should correspond to the theoretical percentage of water in the hydrated crystal. For a monohydrate of 6-methylchromone, the theoretical water content is approximately 10.11%.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to the energy required to remove the water of crystallization. This dehydration endotherm would be followed by another endotherm at a higher temperature corresponding to the melting of the anhydrous 6-methylchromone. These thermal events are characteristic of the compound and can be used for identification and purity assessment.

| Thermal Event | Expected Observation in Thermal Analysis | Information Gained |

|---|---|---|

| Dehydration | Mass loss in TGA, Endothermic peak in DSC | Confirmation of hydrate, stoichiometry of water, thermal stability of the hydrate. |

| Melting | No mass loss in TGA, Endothermic peak in DSC | Melting point of the anhydrous compound, purity. |

| Decomposition | Significant mass loss in TGA | Thermal stability of the anhydrous compound. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. unibo.itnih.govlibretexts.org As this compound is a diamagnetic species with all its electrons paired, it is EPR-silent and will not produce an EPR spectrum.

However, EPR spectroscopy is a highly valuable tool for studying paramagnetic derivatives of 6-methylchromone. bruker.com This could include:

Radical ions: The radical cation or anion of 6-methylchromone, which could be generated chemically or electrochemically, would have an unpaired electron and thus be EPR-active. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Metal complexes: If 6-methylchromone or a derivative is used as a ligand to coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex would be EPR-active. The EPR spectrum would provide insights into the coordination environment of the metal ion.

Triplet states: Upon photoexcitation, some molecules can enter a long-lived triplet state where they have two unpaired electrons. EPR spectroscopy can be used to study these photoexcited triplet states.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resonance condition is given by the equation:

ΔE = hν = gβB₀

where ΔE is the energy difference between the electron spin states, h is Planck's constant, ν is the microwave frequency, g is the g-factor (a characteristic of the radical), β is the Bohr magneton, and B₀ is the applied magnetic field strength. The analysis of the g-factor and hyperfine couplings in an EPR spectrum can provide detailed information about the electronic and geometric structure of the paramagnetic species. researchgate.net

Morphological Analysis (e.g., Electron Microscopy)

The morphology of crystalline materials refers to their external shape and internal structure. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology of crystals at high resolution.

Scanning Electron Microscopy (SEM) provides three-dimensional images of the surface of a material. For this compound, SEM analysis would reveal the habit of the crystals, which is the characteristic external shape they adopt. This can provide information about the crystal growth conditions and may be used for quality control. SEM can also be used to assess the size distribution and surface features of the crystalline powder.

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of a material at very high magnification. nih.gov For crystalline materials, TEM can be used to observe crystal lattice fringes, which are direct images of the periodic arrangement of atoms in the crystal. TEM can also be used to identify crystal defects and to study the nanoscale morphology of the material. nih.gov

The information obtained from electron microscopy complements the structural information obtained from X-ray diffraction. While XRD provides detailed information about the average atomic positions in a crystal, electron microscopy provides a direct visualization of the crystal's external and internal morphology.

Compound Index

| Compound Name |

|---|

| This compound |

| 6-Methylchromone |

| 3-formyl-6-methylchromone |

Theoretical and Computational Chemistry Studies of 6 Methylchromone Hydrate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the 6-methylchromone (B1361143) hydrate (B1144303) molecule, such as its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometric parameters and electronic properties of molecules. For a molecule like 6-methylchromone, DFT calculations, often using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. globalresearchonline.net

The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. For instance, calculations on a related compound, 6-methylchromone-3-carbonitrile, determined its minimum energy to be -628.73203789 a.u. using the B3LYP/6-311++G(d,p) level of theory. globalresearchonline.net Such calculations can elucidate the planarity of the chromone (B188151) ring and the orientation of the methyl and hydrate groups. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. nih.gov The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attacks. globalresearchonline.net

Table 1: Example of Optimized Geometrical Parameters Calculated by DFT (Note: This table is illustrative of typical DFT output for a chromone derivative, based on data for 6-methylchromone-3-carbonitrile globalresearchonline.net.)

| Parameter | Bond | Calculated Bond Length (Å) at B3LYP/6-311++G(d,p) |

|---|---|---|

| Bond Length | C4=O14 | 1.221 |

| Bond Length | O1-C2 | 1.365 |

| Bond Length | O1-C9 | 1.378 |

| Bond Length | C5-C6 | 1.387 |

| Bond Length | C6-C7 | 1.401 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital with space for electrons, acts as an electron acceptor. ku.edu.np

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed, while the LUMO energy is related to the electron affinity, or the ability of the molecule to accept an electron. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. globalresearchonline.netuctm.edu A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For 6-methylchromone-3-carbonitrile, the HOMO and LUMO energies were calculated to be -6.95 eV and -2.96 eV, respectively, resulting in an energy gap of 3.99 eV. globalresearchonline.net These values are critical for predicting how 6-methylchromone hydrate might interact with other molecules.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: Data based on calculations for 6-methylchromone-3-carbonitrile globalresearchonline.net.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -2.96 |

| Energy Gap (ΔE) | 3.99 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. wuxibiology.comresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules. rasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for predicting the behavior of this compound in chemical reactions and biological systems.

Table 3: Calculated Global Reactivity Descriptors (Note: Values are calculated based on the HOMO/LUMO energies from Table 2.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.95 |

| Electron Affinity (A) | -ELUMO | 2.96 |

| Electronegativity (χ) | (I+A)/2 | 4.955 |

| Chemical Hardness (η) | (I-A)/2 | 1.995 |

| Chemical Softness (S) | 1/η | 0.501 |

| Electrophilicity Index (ω) | χ²/(2η) | 6.150 |

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which is often expressed in terms of binding energy (kcal/mol). A lower binding energy indicates a more stable and favorable interaction. nih.gov

For example, in a study involving triarylchromone derivatives, a compound designated TAC-6 (a chromone derivative) was docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). nih.gov The study revealed a strong binding affinity with a docking score of -11.2 kcal/mol. nih.gov The analysis of the docked pose can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govajol.info For TAC-6, interactions were noted with residues like TYR118, HIS41, LEU27, HIS163, CYS117, and PHE140. nih.gov Such predictions are fundamental in structure-based drug design, helping to rationalize the biological activity of compounds and guiding the synthesis of more potent analogues.

Table 4: Example of Molecular Docking Results for a Chromone Derivative (Note: Data is for the interaction of TAC-6 with SARS-CoV-2 Main Protease (6LU7) nih.gov.)

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| TAC-6 | SARS-CoV-2 Mpro (6LU7) | -11.2 | TYR118, HIS41, LEU27, HIS163, CYS117, PHE140 |

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and understand the energetic relationships between them. This is often visualized using a potential energy surface or a free-energy landscape. nih.gov

A free-energy landscape is a map that represents the free energy of a system as a function of a set of molecular coordinates. researchgate.net The valleys on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers that must be overcome for the molecule to transition from one state to another. nih.gov Computational techniques like molecular dynamics simulations can be used to explore the conformational space of this compound. nih.gov By mapping its energy landscape, researchers can identify the most probable shapes the molecule will adopt in solution, which is crucial for understanding its interaction with biological targets, as proteins often bind to a specific conformation of a ligand. nih.gov

Correlation of Theoretical Predictions with Experimental Data

The validation of theoretical models in computational chemistry hinges on the comparison of calculated parameters with experimentally determined data. For this compound, a strong correlation between theoretical predictions and experimental findings provides confidence in the computational model and allows for a deeper interpretation of the spectroscopic data. Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be highly effective tools for this purpose. researchgate.net

Studies on chromone derivatives consistently demonstrate that geometric parameters optimized using computational methods show excellent agreement with experimental results, such as those obtained from X-ray diffraction. researchgate.net For instance, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been shown to accurately reproduce bond lengths and bond angles for the chromone core structure. globalresearchonline.net The calculated bond length for the carbonyl group (C=O), for example, closely matches the experimental value, confirming its double-bond character, while the C-O bonds within the pyrone ring align with their expected single-bond characteristics. globalresearchonline.net

Vibrational spectroscopy is a primary area where theoretical and experimental data are correlated. Theoretical harmonic vibrational frequencies are calculated and then compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. Although theoretical calculations often overestimate vibrational frequencies, a scaling factor is typically applied to correct for anharmonicity and other systematic errors, leading to a very good agreement with experimental values. cuny.edumdpi.com

The data presented in Table 1 illustrates the correlation between scaled theoretical vibrational frequencies calculated using the DFT/B3LYP method and experimental frequencies observed in the FTIR and FT-Raman spectra of 6-methylchromone systems. The assignments are supported by Total Energy Distribution (TED) analysis. globalresearchonline.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of the 6-Methylchromone Moiety.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP, Scaled) (cm⁻¹) |

|---|---|---|---|

| C-H Aromatic Stretching | 3060 | 3065 | 3063 |

| C=O Stretching | 1652 | 1650 | 1639 |

| C=C Ring Stretching | 1605 | 1608 | 1602 |

| CH₃ Asymmetric Stretching | 2975 | 2978 | 2972 |

| CH₃ Symmetric Stretching | 2920 | 2924 | 2918 |

| C-O-C Stretching | 1225 | 1220 | 1223 |

| C-H Out-of-Plane Bending | 836 | 840 | 835 |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. Theoretical calculations of ¹H and ¹³C NMR spectra, using methods like Gauge-Independent Atomic Orbital (GIAO), show a strong linear correlation with experimental spectra. For the 6-methylchromone structure, the calculated chemical shift for the methyl protons shows good agreement with the experimental value. researchgate.net The signals for the aromatic ring carbons and the carbonyl carbon are also well-reproduced by the theoretical calculations. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Methylchromone.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H (Methyl Group) | 2.45 | 2.57 |

| ¹³C (Methyl Group) | 20.9 | 20.97 |

| ¹³C (C2) | 154.5 | 154.47 |

| ¹³C (C4, Carbonyl) | 176.8 | 176.01 |

| ¹³C (C6) | 136.2 | 135.93 |

| ¹³C (C8a) | 155.1 | 154.47 |

The strong agreement between the scaled theoretical wavenumbers and the experimental vibrational frequencies, as well as the correlation in NMR chemical shifts, validates the applicability of the chosen computational methods for providing reliable insights into the molecular structure and properties of this compound systems. researchgate.netresearchgate.net This synergy between theoretical calculations and experimental measurements is crucial for the confident assignment of spectral features and for understanding the underlying molecular behavior.

Structure Activity Relationship Sar Studies on Chromone Derivatives Relevant to 6 Methylchromone Hydrate

Methodologies for SAR Elucidation

The elucidation of SAR for chromone (B188151) derivatives involves a combination of synthetic chemistry and computational analysis. These methodologies provide a framework for rationally designing and evaluating new compounds.

A primary strategy in SAR studies is the systematic modification of the core chromone structure. oncodesign-services.com This involves the synthesis of a series of related compounds where specific parts of the molecule are altered in a controlled manner. The reactivity of the chromone system is largely determined by the presence and position of substituents on the pyrone ring. d-nb.info Chemists can introduce a wide variety of functional groups at different positions (e.g., C-2, C-3, C-5, C-6, C-7, C-8) of the benzo-γ-pyrone skeleton to probe their effect on biological activity. nih.govnih.gov

Key functionalization strategies include:

Modification at the C-2 and C-3 positions: The introduction of different groups, such as phenylcarboxamide or acrylate (B77674) moieties, at these positions has been explored to assess their impact on activity. mdpi.com For example, 3-formyl chromone is a common precursor used to synthesize a variety of derivatives due to its high reactivity, particularly with nucleophilic groups. nih.gov

Substitution on the benzene (B151609) ring: The benzene portion of the chromone scaffold offers multiple sites for modification (C-5, C-6, C-7, C-8). The keto group of the chromone can act as a directing group, for instance, enabling selective functionalization at the C-5 position through chelation-assisted metal-catalyzed reactions. nih.gov

Creation of hybrid molecules: The chromone scaffold can be combined with other pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities. nih.gov

By comparing the biological activities of these systematically modified analogues, researchers can deduce the importance of different structural features. oncodesign-services.com

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. mdpi.commdpi.com In the context of SAR, chemometric techniques are used to analyze large datasets of compounds and their associated biological activities to identify patterns and build predictive models. researchgate.net

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the complexity of large datasets. researchgate.netfrontiersin.org It transforms a large number of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.netauremn.org In SAR studies, PCA can be used to group compounds based on their structural properties and identify the key physicochemical descriptors that have the most significant influence on biological activity. nih.govauremn.org This helps in visualizing the relationships between different compounds and understanding the structural drivers of activity.

Hierarchical Cluster Analysis (HCA): HCA is another method used to group objects based on their similarity. researchgate.net In SAR, HCA can be applied to a set of chromone derivatives to cluster them into groups based on structural similarity or biological activity profiles. researchgate.netnih.gov This can reveal relationships within the data, such as identifying clusters of structurally similar compounds that exhibit high activity, thereby guiding further synthesis and testing. nih.gov

These chemometric approaches complement synthetic modification strategies by providing a quantitative framework for understanding the complex relationships between chemical structure and biological function.

Impact of Substituent Position and Nature on Biological Activities

The type, number, and position of substituents attached to the chromone core are critical in determining the pharmacological activities of the resulting derivatives. nih.gov

The placement of alkyl and halogen groups on the chromone ring can dramatically alter biological potency and selectivity. The methyl group at the C-6 position in 6-Methylchromone (B1361143) hydrate (B1144303) is an example of such a substitution.

Positional Importance: Studies on chroman-4-one derivatives, which are structurally related to chromones, have shown that a substituent at the 6-position is more critical for inhibitory activity against certain enzymes than a substituent at the 8-position. acs.org The absence of a substituent at the 6-position can lead to a significant decrease in potency. acs.org

Halogen Effects: The specific halogen and its position are also crucial. For instance, SAR studies on a series of chromone derivatives targeting cancer cells revealed that the attachment of a fluorine atom at the C-6 position resulted in more active compounds compared to those with chloro or methyl groups at the same position. nih.gov In other cases, larger substituents in the 6- and 8-positions, such as chloro and bromo groups, were found to be necessary for significant inhibition, with size being a key factor. acs.org

The table below summarizes findings on the positional effects of various substituents on the chromone scaffold.

| Position | Substituent | Observed Effect on Biological Activity |

| C-6 | Fluorine | More active than Chloro or Methyl groups for anticancer activity. nih.gov |

| C-6 | Alkyl/Halogen | More important for activity than substituents at the C-8 position. acs.org |

| C-6 & C-8 | Chloro, Bromo | Larger substituents found to be necessary for significant inhibitory activity. acs.org |

| C-7 | Methoxy (B1213986) group | Found to greatly impact anti-inflammatory activity. nih.gov |

The electronic properties of substituents significantly modulate the biological profile of chromone derivatives. nih.gov Electron-donating groups (EDGs), such as methyl (-CH3) and methoxy (-OCH3), increase electron density in the ring system, while electron-withdrawing groups (EWGs), such as nitro (-NO2) and halogens (-F, -Cl), decrease it. nih.govstackexchange.com

EDG Effects: In some series of bis-chromone derivatives, the presence of an electron-donating group like -CH3 or -OCH3 on one of the chromenone rings was found to increase anti-proliferative activity. nih.gov Similarly, for certain anti-inflammatory chromones, the activity increased when EDGs like -OH, -CH3, or -OCH3 were present at position 7. researchgate.net A stronger electron-donating group can promote specific chemical reactions like hydrogenolysis. nih.gov

EWG Effects: Conversely, for other activities, electron-withdrawing groups are beneficial. Derivatives with EWGs on the chromone core have shown superior anticancer activity in some studies. nih.gov The presence of an EWG can strengthen the C=O bond of the pyrone ring. stackexchange.com However, the introduction of an EWG like a nitro group at position 3, 6, or 7 was found to reduce the anti-inflammatory activity in another series of compounds. researchgate.net

The specific functional groups on a chromone derivative dictate its ability to interact with a biological target through various non-covalent interactions, which in turn determines its binding affinity and selectivity.

Hydrogen Bonding: Groups capable of acting as hydrogen bond donors or acceptors are often crucial for activity. For example, a study on chromone derivatives as inhibitors of superoxide (B77818) anion generation found that a hydrogen bond donor at a specific position on a phenyl ring substituent greatly impacted the activity. nih.gov

Hydrophobic Interactions: Non-polar groups, such as alkyl chains or aromatic rings, can engage in hydrophobic interactions with the target protein. Molecular docking studies have shown that the chromone core itself can form hydrophobic interactions with amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), and Leucine (Leu) in an enzyme's active site. nih.gov

Specific Moieties: Certain complex functional groups can be critical for high-affinity binding. In a series of inhibitors for the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for inhibitory activity. nih.gov Methylation of a central amide nitrogen in these molecules drastically altered the high affinity, demonstrating the sensitivity of binding to small structural changes. nih.gov

Ultimately, the combination of a compound's shape, size, and the spatial arrangement of its functional groups determines how well it fits into the binding site of a target protein, governing its biological effect. acs.org

Mechanistic Investigations of Biological Activities Mediated by Chromone Compounds

Molecular Target Identification and Characterization

The biological efficacy of 6-Methylchromone (B1361143) hydrate (B1144303) is rooted in its ability to interact with specific molecular targets, thereby initiating a cascade of cellular events. This section delves into the characterized interactions of 6-methylchromone derivatives with key enzymes and cellular receptors.

Receptor Binding and Modulation

The ability of a compound to bind to and modulate the activity of cellular receptors is a key determinant of its pharmacological profile. For chromone (B188151) derivatives, interactions with receptors such as adenosine (B11128) receptors have been explored.

Adenosine Receptors: Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes, including inflammation and neurotransmission. N6-methyladenosine has been identified as a ligand for the human adenosine A3 receptor nih.gov. While structurally distinct from 6-Methylchromone hydrate, this highlights the potential for methylated compounds to interact with adenosine receptors. The capacity of this compound to bind to and modulate the activity of different adenosine receptor subtypes is an area that requires specific investigation to elucidate potential therapeutic applications.

Cellular Pathway Modulation Studies

The interaction of this compound with its molecular targets translates into the modulation of various cellular pathways, leading to observable biological effects. This section examines the influence of 6-methylchromone derivatives on cell cycle regulation, apoptosis, and inflammatory mechanisms.

Cell Cycle Regulation and Proliferation Inhibition

The control of the cell cycle is a fundamental process, and its disruption is a key feature of cancer. Chromone derivatives have been shown to interfere with cell cycle progression, leading to the inhibition of cell proliferation. Studies on various chromone derivatives have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase mdpi.com. This arrest prevents cells from entering mitosis, thereby halting their proliferation. The precise mechanisms, including the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) by this compound, are an active area of research.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Chromone derivatives have been reported to induce apoptosis in various cancer cell lines ucl.ac.uk. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Bcl-2, p53, and Bax Expression: The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The tumor suppressor protein p53 plays a critical role in initiating apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax bldpharm.com. Studies on some chromone derivatives have shown that they can modulate the expression of these key apoptotic regulators. For instance, some derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis ucl.ac.uk. The ability of this compound to specifically influence the expression levels of Bcl-2, p53, and Bax is a key area of investigation to understand its pro-apoptotic mechanism.

Anti-Inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Chromone derivatives have long been recognized for their anti-inflammatory properties.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process by catalyzing the production of prostaglandins. The selective inhibition of COX-2 is a major target for anti-inflammatory drug development. Recent in silico studies have suggested that 6-substituted-3-formyl chromone derivatives have the potential to act as inhibitors of the COX protein nih.gov. Furthermore, experimental studies on other chromone derivatives have identified potent and selective COX-2 inhibitors nih.gov. These findings suggest that this compound may exert anti-inflammatory effects through the inhibition of the COX-2 pathway.

IL-5 Inhibition and Mast Cell Mediator Release: Interleukin-5 (IL-5) is a cytokine that plays a crucial role in the maturation, recruitment, and activation of eosinophils, key cells in allergic inflammation. Novel chromenone derivatives have been identified as potential IL-5 inhibitors nih.gov. Mast cells are central players in allergic and inflammatory responses, releasing a variety of pre-formed and newly synthesized mediators upon activation mdpi.com. The ability of chromone derivatives to stabilize mast cells and inhibit the release of inflammatory mediators is a well-established mechanism for some compounds in this class, such as cromolyn (B99618) sodium. The potential of this compound to inhibit IL-5 production or signaling and to prevent the release of mediators from mast cells represents a promising avenue for its application in inflammatory and allergic conditions.

Antioxidant and Pro-oxidant Mechanistic Analysis

The dual nature of chromone compounds, including this compound, as both antioxidants and pro-oxidants is a subject of significant scientific interest. This activity is intricately linked to their molecular structure and the surrounding microenvironment. The ability to scavenge harmful free radicals or, conversely, generate them under specific conditions dictates their ultimate biological effect.

The antioxidant capacity of chromone derivatives is primarily attributed to their ability to neutralize free radicals through two main pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The preferred mechanism is often dictated by the solvent polarity and the structure of the chromone compound itself.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficacy of this pathway is largely dependent on the bond dissociation enthalpy (BDE) of the hydrogen-donating group. For chromone derivatives, phenolic hydroxyl groups are the primary sites for hydrogen donation. A lower BDE of the O-H bond facilitates easier hydrogen atom abstraction by a radical, leading to a more potent antioxidant effect. Theoretical studies using Density Functional Theory (DFT) on chromone derivatives have shown that the position of substituents on the chromone ring significantly influences the BDE of the hydroxyl groups. For instance, in isoflavones, which share the chromone core, the 6-OH position has been identified as a favorable site for radical scavenging due to a lower BDE.

Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the radical. The ionization potential (IP) of the antioxidant is the key parameter governing the feasibility of this mechanism. A lower IP indicates a greater propensity to donate an electron. The SET mechanism is generally favored in polar solvents, which can stabilize the resulting charged species. Following the initial electron transfer, a proton is often transferred from the radical cation to the solvent or another proton acceptor, a process sometimes referred to as SET-PT (Single Electron Transfer-Proton Transfer).

It is important to note that in many scenarios, it is challenging to definitively distinguish between the HAT and SET pathways, and they may occur concurrently.

The redox potential of a molecule is a measure of its tendency to donate or accept electrons and is a critical determinant of its antioxidant or pro-oxidant activity. The molecular structure of this compound plays a pivotal role in defining its redox properties.

The presence and position of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the chromone scaffold can significantly modulate the electron density distribution and, consequently, the redox potential. The methyl group at the 6-position of this compound is an electron-donating group. This group can increase the electron density of the aromatic ring system, which generally lowers the ionization potential and makes the molecule more susceptible to oxidation (i.e., a better electron donor).

Computational studies on 6-substituted 3-formyl chromone derivatives have demonstrated the influence of substituents on the electronic properties of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of an EDG like a methyl group can raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially enhancing its antioxidant capacity by facilitating electron donation.

Quantitative Structure-Activity Relationship (QSAR) studies on various chromone derivatives have further established a correlation between specific molecular descriptors and their antioxidant activity. Descriptors related to electronic properties, such as dipole moment and orbital energies, are often found to be significant predictors of a compound's ability to scavenge radicals.

| Structural Feature | Influence on Redox Potential | Predicted Effect on this compound |

| Chromone Core | The benzopyran-4-one structure provides a conjugated system that can stabilize radical species through resonance. | The core structure is fundamental to its ability to participate in redox reactions. |

| Methyl Group at C6 | As an electron-donating group, it increases electron density on the aromatic ring. | Lowers the ionization potential, potentially enhancing its capacity to act as an antioxidant via the SET pathway. |

| Hydrate Form | The presence of water molecules can influence solvent interactions and hydrogen bonding networks. | May affect the preferred radical scavenging pathway (HAT vs. SET) depending on the local microenvironment. |

Multi-Targeted Action Mechanisms

Beyond direct radical scavenging, chromone compounds, including this compound, are recognized for their ability to interact with multiple biological targets, leading to a broader spectrum of pharmacological effects. This polypharmacological profile is a key area of investigation in drug discovery.

The interaction of chromone derivatives with various proteins, including enzymes and signaling molecules, can modulate their activity and influence cellular pathways. For instance, studies on structurally similar compounds, such as 6-methylcoumarin, have revealed the modulation of several key signaling pathways, including:

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

PI3K/AKT Pathway: This is a critical signaling pathway involved in cell survival, growth, and metabolism.

Wnt/β-catenin Pathway: This pathway plays a significant role in cell fate determination, proliferation, and migration.

In silico molecular docking studies on 6-substituted 3-formyl chromone derivatives have predicted strong binding affinities to a range of protein targets, suggesting their potential to act as inhibitors or modulators. nih.gov These targets include enzymes implicated in various diseases, such as:

Insulin-Degrading Enzyme (IDE): A key enzyme in the clearance of insulin (B600854) and amyloid-beta, relevant to diabetes and Alzheimer's disease. nih.gov

Cyclooxygenase (COX): Enzymes involved in the inflammatory response. nih.gov

Topoisomerases: Enzymes that are essential for DNA replication and are common targets for anticancer drugs. nih.gov

α-Glucosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic therapies.

The ability of a single molecule like this compound to potentially interact with multiple targets underscores the complexity of its biological activities and highlights its potential as a lead compound for the development of novel therapeutics for a variety of diseases.

| Potential Target Class | Example(s) | Potential Biological Effect |

| Kinases | MAPK, PI3K/AKT | Modulation of cell signaling, proliferation, and survival. |

| Proteases | Insulin-Degrading Enzyme (IDE) | Influence on metabolic and neurodegenerative processes. |

| Oxidoreductases | Cyclooxygenase (COX) | Anti-inflammatory effects. |

| Isomerases | Topoisomerase | Anticancer activity. |

| Hydrolases | α-Glucosidase | Antidiabetic effects. |

Emerging Research Frontiers and Future Perspectives for 6 Methylchromone Hydrate Research

Development of Novel Chromone (B188151) Derivatives with Optimized Research Profiles

One promising approach involves the synthesis of 6-substituted-3-formyl chromone derivatives. The introduction of different substituents on the benzene (B151609) or pyrone ring of the chromone structure can significantly alter its electronic and steric properties, leading to enhanced biological activities. nih.gov For instance, research has shown that the presence of an electron-donating or electron-withdrawing group at the C-6 position can modulate the electron density of the chromone ring system. nih.gov This, in turn, can influence the compound's interaction with biological targets.

The synthesis of these derivatives often begins with precursor molecules like 3-formyl chromone, which can be produced through reactions such as the Vilsmeir-Haack reaction. nih.gov From this intermediate, a diverse library of compounds can be generated. For example, novel 6H-benzo[c]chromen-6-one derivatives have been designed and synthesized, with some exhibiting potent inhibitory potential against specific enzymes. mdpi.com The optimization of synthetic routes, including the use of microwave-assisted processes, can improve reaction yields and facilitate the rapid generation of diverse chromone-based libraries for screening. mdpi.com

Table 1: Examples of 6-Substituted-3-Formyl Chromone Derivatives and their Potential Research Applications

| Derivative | Substituent at C-6 | Potential Research Application |

| 6-isopropyl-3-formyl chromone | Isopropyl | Investigation of binding affinity to specific proteins |

| 6-bromo-3-formyl chromone | Bromo | Starting material for further functionalization |

| 6-nitro-3-formyl chromone | Nitro | Exploration of electronic effects on biological activity |

Integration of Multidisciplinary Approaches in Chromone Research

The investigation of 6-Methylchromone (B1361143) hydrate (B1144303) and its derivatives is increasingly benefiting from the integration of multidisciplinary approaches, combining computational and experimental techniques to accelerate the research and development process. nih.gov In silico methodologies, in particular, play a crucial role in predicting the properties and potential activities of novel compounds before their synthesis.

Computational tools are employed for a variety of analyses, including:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: These studies help in the early assessment of the druglikeness of a compound.

Molecular Docking: This technique is used to predict the binding affinity and interaction of a ligand with the active site of a target protein. nih.gov

Quantum Chemical Computations: Methods like Density Functional Theory (DFT) are utilized to understand the electronic structure and reactivity of the molecules. nih.gov

A notable example of this integrated approach is the use of in silico methods to investigate 6-substituted 3-formyl chromone derivatives. nih.gov By combining computational analysis with subsequent experimental validation, researchers can efficiently identify promising candidates for further development. This synergy between computational chemistry and experimental biology allows for a more rational and targeted approach to drug discovery. nih.gov

Exploration of Pharmacokinetic Research Parameters for Research Compounds

Understanding the pharmacokinetic profile of a research compound is essential for its development. While specific pharmacokinetic data for 6-Methylchromone hydrate is not extensively detailed in the available literature, studies on structurally related chromone derivatives provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic studies on 2-(2-phenylethyl) chromones, for instance, have been conducted in rat plasma using advanced analytical techniques like ultra-high performance liquid chromatography with tandem mass spectrometry. nih.gov These studies allow for the simultaneous quantification of multiple chromone derivatives and their metabolites, providing a comprehensive picture of their behavior in a biological system. nih.gov

In vitro metabolism studies are also crucial for identifying the enzymes responsible for the biotransformation of these compounds. For example, studies on other small molecules have identified specific cytochrome P450 (CYP) enzymes, such as CYP2D6, as primary contributors to their metabolism. nih.gov Similar investigations for this compound and its derivatives would be instrumental in predicting potential drug-drug interactions and understanding their metabolic fate. The identification of major and minor metabolites is a key component of these studies. nih.govresearchgate.net

Table 2: Key Pharmacokinetic Parameters Investigated for Chromone Derivatives

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound |

| Tmax | Time to reach Cmax | Reflects the rate of absorption |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time |

| t1/2 | Half-life | Indicates the time it takes for the plasma concentration to reduce by half |

| Metabolites | Products of biotransformation | Can have their own biological activity or toxicity |

Applications in Advanced Chemical Probes and Sensors

The unique photophysical properties of the chromone scaffold make it an excellent candidate for the development of advanced chemical probes and sensors. researchgate.net These tools are invaluable for detecting and quantifying various analytes, including metal ions, in biological and environmental samples.

Chromone derivatives can be functionalized to act as fluorescent chemosensors. The introduction of specific recognition moieties allows these molecules to selectively bind to target analytes, resulting in a detectable change in their fluorescence properties, such as intensity or wavelength. This "turn-on" or "turn-off" fluorescence response enables the sensitive detection of the target.

The development of these sensors often involves the synthesis of chromone-based Schiff bases, which have shown promise in the detection of various metal ions. The design of these molecular probes is a key aspect of their development, aiming for high sensitivity, selectivity, and rapid response times.

Investigation into Natural Product Chemistry and Biosynthesis Pathways Relevant to Chromones

Chromones are a class of naturally occurring compounds widely distributed in the plant kingdom. researchgate.net Understanding their biosynthesis pathways is crucial for harnessing their potential, both through direct extraction from natural sources and through synthetic biology approaches.

The biosynthesis of the chromone skeleton is believed to occur via the polyketide pathway. nih.gov This involves the sequential condensation of acetate units, followed by cyclization and aromatization reactions to form the characteristic benzopyranone core. Key enzymes, such as polyketide synthases (PKS), play a central role in this process. mdpi.com

Further structural diversity is achieved through various tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases. nih.govmdpi.com For example, cytochrome P450 enzymes have been identified as being responsible for the hydroxylation of the chromone ring at specific positions, a critical step in the biosynthesis of many bioactive chromones. nih.govresearchgate.net The study of these enzymatic reactions provides valuable insights into the natural production of these compounds and opens up avenues for their biotechnological production. mdpi.com

Table 3: Key Enzymes in Chromone Biosynthesis

| Enzyme | Function |

| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide chain and its cyclization to form the chromone core. mdpi.com |

| Cytochrome P450 Hydroxylases | Introduce hydroxyl groups at specific positions on the chromone ring. nih.govresearchgate.net |

| O-Methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups. nih.gov |

| Glycosyltransferases | Attach sugar moieties to the chromone scaffold. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.